Ethyl 4-thioureidobenzoate
Overview
Description
Synthesis Analysis
The synthesis of ETUB and similar compounds often involves a series of steps including alkylation, esterification, and further alkylation . The synthesis process is selected to have high total yields, mild conditions, and simple operation .Chemical Reactions Analysis
While specific chemical reactions involving ETUB were not found in the searched resources, thiourea derivatives like ETUB are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sodium hydrogensulfite in water at 80 - 90℃ .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Evaluation for Antimicrobial Purposes : Ethyl 4-thioureidobenzoate derivatives have been synthesized and evaluated for their antimicrobial properties. Certain derivatives have shown significant inhibitory effects against Gram-positive bacteria and yeasts. However, not all compounds in this category exhibit remarkable activity against tested microorganisms (Balkan, Urgun, & Özalp, 2001).
Environmental and Sensory Applications
- Carbon Dioxide (CO2) Gas Sensor : Ethynylated-thiourea derivatives of this compound have been used to develop resistive-type CO2 gas sensors. These sensors show significant responses at room temperature with good reproducibility and fast response/recovery times for CO2 detection (Daud, Wahid, & Khairul, 2019).
Photocatalysis and Environmental Fate
- Photocatalytic Profile in Environmental Waters : this compound (Et-PABA) is studied for its transformation products and environmental fate, especially in environmental waters. Despite its widespread use, its presence in natural waters is not prominent, likely due to photocatalysis-induced transformation (Li et al., 2017).
Anticancer Activity
- Synthesis for Anticancer Evaluation : this compound derivatives have been synthesized and evaluated for their potential anticancer activity. Some derivatives have shown potent activity against specific cancer cell lines, making them candidates for further investigation in cancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).
Spectroscopic and Structural Characterization
- Characterization of Derivatives : this compound derivatives have been characterized using various spectroscopic techniques, contributing to the understanding of their molecular structures and properties. This characterization is crucial for their potential applications in various fields (Haroon et al., 2019).
Fluorescent Materials
- Synthesis of Fluorescent Derivatives : Certain thiophene derivatives, related to this compound, have been synthesized and characterized for their fluorescent properties. These properties could be utilized in various applications such as sensors and bioimaging (Coelho et al., 2015).
Safety and Hazards
Future Directions
Thiourea derivatives like ETUB have been extensively studied due to their diversified biological properties. They are being considered for designing chemical compounds in the field of cancer treatment . Therefore, future research could focus on exploring the potential therapeutic applications of ETUB and similar compounds.
Mechanism of Action
Target of Action
It is known that similar compounds, such as local anesthetics, act on nerve endings and nerve trunks .
Mode of Action
Ethyl 4-thioureidobenzoate, like other local anesthetics, may interact with its targets by reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
Similar compounds are known to affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Result of Action
Similar compounds are known to reduce the excitability of the membrane and have no effect on the resting potential .
Action Environment
It is generally recommended to store such compounds in a dark place, sealed in dry, room temperature conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-thioureidobenzoate are not well-documented. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially through targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 4-(carbamothioylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHEUYKWKTKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384589 | |
Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-16-3 | |
Record name | 23051-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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